molecular formula C12H12BrN3O B7440203 5-(5-Bromopyridin-2-yl)-3-cyclopentyl-1,2,4-oxadiazole

5-(5-Bromopyridin-2-yl)-3-cyclopentyl-1,2,4-oxadiazole

Cat. No. B7440203
M. Wt: 294.15 g/mol
InChI Key: YOBQIBIXOCMOPI-UHFFFAOYSA-N
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Description

5-(5-Bromopyridin-2-yl)-3-cyclopentyl-1,2,4-oxadiazole, also known as BPO, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. BPO is a heterocyclic compound that contains a pyridine ring, a cyclopentane ring, and an oxadiazole ring.

Mechanism of Action

The mechanism of action of 5-(5-Bromopyridin-2-yl)-3-cyclopentyl-1,2,4-oxadiazole in biological systems is not fully understood. However, studies have shown that this compound can interact with various molecular targets, including protein kinases, enzymes, and receptors. This compound has been found to inhibit the activity of several protein kinases, including JAK2, FLT3, and BTK, which are involved in cancer cell proliferation and survival. This compound has also been shown to inhibit the activity of COX-2, an enzyme that plays a crucial role in inflammation.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects in biological systems. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in inflammation. In vivo studies have shown that this compound can inhibit tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

5-(5-Bromopyridin-2-yl)-3-cyclopentyl-1,2,4-oxadiazole has several advantages for lab experiments, including its high purity, stability, and solubility in common organic solvents. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, this compound has some limitations, including its potential toxicity and limited water solubility, which may affect its bioavailability in biological systems.

Future Directions

The potential applications of 5-(5-Bromopyridin-2-yl)-3-cyclopentyl-1,2,4-oxadiazole in various fields make it an attractive target for future research. Future studies could focus on the development of this compound-based materials with improved properties for various applications, such as electronic devices and sensors. In medicinal chemistry, future studies could investigate the potential of this compound as a lead compound for the development of novel anticancer and anti-inflammatory agents. Further studies are also needed to elucidate the mechanism of action of this compound in biological systems and to evaluate its potential toxicity and safety profile.
Conclusion
In conclusion, this compound is a heterocyclic compound that has attracted significant attention in scientific research due to its potential applications in various fields. This compound can be synthesized through several methods and has been found to exhibit anticancer, anti-inflammatory, and antimicrobial activities. This compound-based materials have also been investigated for various applications in material science. Further studies are needed to fully understand the mechanism of action of this compound in biological systems and to evaluate its potential toxicity and safety profile.

Synthesis Methods

The synthesis of 5-(5-Bromopyridin-2-yl)-3-cyclopentyl-1,2,4-oxadiazole can be achieved through several methods, including the reaction of 5-bromopyridine-2-carboxylic acid with cyclopentylamine and triphosgene, followed by cyclization with hydrazine hydrate. Another method involves the reaction of 5-bromopyridine-2-carboxylic acid with cyclopentylamine and thionyl chloride, followed by cyclization with hydrazine hydrate. Both methods yield this compound in good yields and purity.

Scientific Research Applications

5-(5-Bromopyridin-2-yl)-3-cyclopentyl-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has been found to exhibit anticancer, anti-inflammatory, and antimicrobial activities. This compound has also been investigated as a potential inhibitor of protein kinases, which play a crucial role in cancer cell proliferation and survival.
In material science, this compound has been used as a building block for the synthesis of various organic materials, including polymers and liquid crystals. This compound-based materials have been found to exhibit unique optical, electronic, and mechanical properties, which make them suitable for various applications, such as sensors, displays, and electronic devices.

properties

IUPAC Name

5-(5-bromopyridin-2-yl)-3-cyclopentyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O/c13-9-5-6-10(14-7-9)12-15-11(16-17-12)8-3-1-2-4-8/h5-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBQIBIXOCMOPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NOC(=N2)C3=NC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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